

Application Notes and Protocols for Putrescine N-Methyltransferase (PMT) Activity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methylputrescine

Cat. No.: B081917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic assay of putrescine N-methyltransferase (PMT), a key enzyme in the biosynthesis of nicotine and tropane alkaloids. [1][2][3][4] The provided methodologies are essential for researchers in plant biochemistry, scientists investigating alkaloid biosynthesis, and professionals in drug development targeting methyltransferases.

Putrescine N-methyltransferase (PMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of putrescine to form **N**-methylputrescine.[5][6][7][8] This reaction is the first committed step in the biosynthetic pathways leading to the production of important pharmaceuticals like nicotine and tropane alkaloids, such as atropine and scopolamine.[1][2][3][7] Accurate measurement of PMT activity is crucial for understanding the regulation of these pathways and for the development of potential inhibitors.

Three primary methods for assaying PMT activity are detailed below: a radioactive assay using a labeled methyl donor, an HPLC-based assay for the direct quantification of the product, and an enzyme-coupled colorimetric assay for continuous monitoring of the reaction.

Data Presentation: Kinetic Parameters of PMT

The following table summarizes the kinetic parameters for Putrescine N-methyltransferase (PMT) from different plant species, providing a baseline for comparison of enzyme activity.

Plant Species	Substrate	Km (μM)	kcat (s-1)	Reference
Datura stramonium	Putrescine	108	-	[5]
Datura stramonium	SAM	42	-	[5]
Various Solanaceae and Convolvulaceae species	-	-	0.16 - 0.39	[9][10]

Note: The kcat values were reported for heterologously expressed enzymes and represent the turnover number.

Experimental Protocols

Protocol 1: Radioactive Enzyme Assay for PMT Activity

This protocol describes a discontinuous assay that measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) into putrescine.

Materials:

- Purified or partially purified PMT enzyme extract
- Putrescine dihydrochloride
- S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
- Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 10 mM dithiothreitol (DTT)
- Stopping Solution: 0.5 M perchloric acid

- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Reaction Setup:
 - Prepare the reaction mixture in a microcentrifuge tube on ice.
 - To a final volume of 100 μ L, add the following components in order:
 - 50 μ L of 2x Assay Buffer
 - 10 μ L of 10 mM putrescine dihydrochloride (final concentration: 1 mM)
 - 10 μ L of enzyme extract (protein concentration should be determined and optimized)
 - Water to bring the volume to 90 μ L.
 - Pre-incubate the mixture at 30°C for 5 minutes.
- Initiation of Reaction:
 - Start the reaction by adding 10 μ L of 0.1 mM [14 C]SAM (specific activity ~50-60 mCi/mmol).
 - Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction:
 - Stop the reaction by adding 100 μ L of ice-cold 0.5 M perchloric acid.
- Separation of Product:
 - The product, N-[14 C]methylputrescine, can be separated from unreacted [14 C]SAM by various methods, including cation exchange chromatography or solvent extraction. For solvent extraction:

- Add 500 μ L of a chloroform:methanol (2:1, v/v) mixture.
- Vortex thoroughly and centrifuge to separate the phases.
- The aqueous phase contains the product.
- Quantification:
 - Transfer an aliquot of the aqueous phase to a scintillation vial.
 - Add 4 mL of scintillation cocktail.
 - Measure the radioactivity in a liquid scintillation counter.
- Controls:
 - Prepare a blank reaction with heat-inactivated enzyme or without the enzyme extract to determine the background radiation.
 - Prepare a control reaction without putrescine.

Protocol 2: HPLC-Based Assay for N-Methylputrescine Quantification

This method allows for the direct quantification of the enzymatic product, **N-methylputrescine**, after derivatization.

Materials:

- PMT enzyme and reaction components (as in Protocol 1, but with non-radioactive SAM)
- Dansyl chloride
- Acetone
- Proline
- Toluene

- HPLC system with a fluorescence detector
- C18 reverse-phase HPLC column

Procedure:

- Enzyme Reaction:
 - Perform the enzymatic reaction as described in Protocol 1 (steps 1 and 2), using non-radioactive SAM.
 - Stop the reaction by adding an equal volume of 5% (v/v) perchloric acid.
- Derivatization of Amines:
 - To 100 µL of the reaction mixture, add 200 µL of a saturated sodium carbonate solution.
 - Add 300 µL of dansyl chloride solution (10 mg/mL in acetone).
 - Incubate at 60°C for 1 hour in the dark.
 - Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride and incubate for 30 minutes.
- Extraction of Dansylated Amines:
 - Add 500 µL of toluene and vortex vigorously.
 - Centrifuge to separate the phases.
 - Carefully collect the upper organic phase containing the dansylated amines.
 - Evaporate the toluene to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable volume of methanol (e.g., 100 µL).
- HPLC Analysis:
 - Inject an aliquot of the reconstituted sample into the HPLC system.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile in water.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 510 nm.
- Quantification: Create a standard curve using known concentrations of **N-methylputrescine** that have been subjected to the same derivatization and extraction procedure.

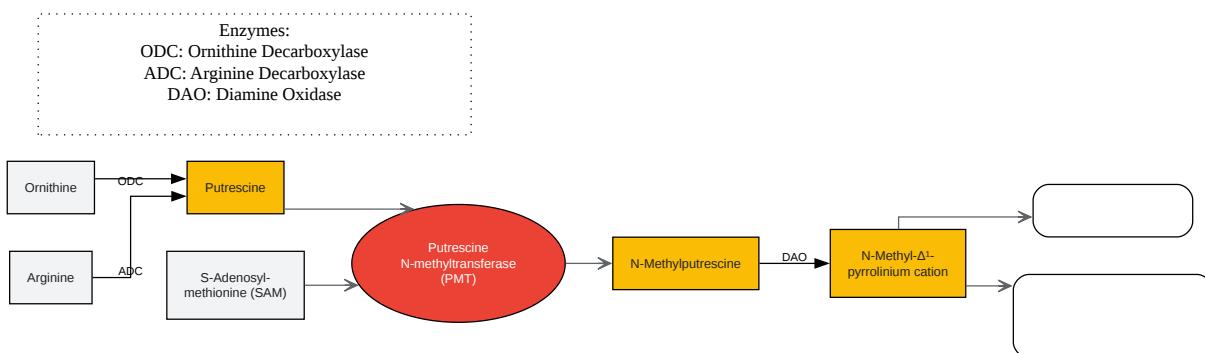
Protocol 3: Enzyme-Coupled Colorimetric Assay

This continuous assay measures the production of S-adenosyl-L-homocysteine (SAH), a co-product of the PMT reaction. SAH is subsequently converted to homocysteine, which can be detected colorimetrically.[\[5\]](#)

Materials:

- PMT enzyme
- Putrescine
- SAM
- S-adenosyl-L-homocysteine nucleosidase (SAHN)
- S-ribosylhomocysteine lyase (LuxS)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
- Microplate reader

Procedure:

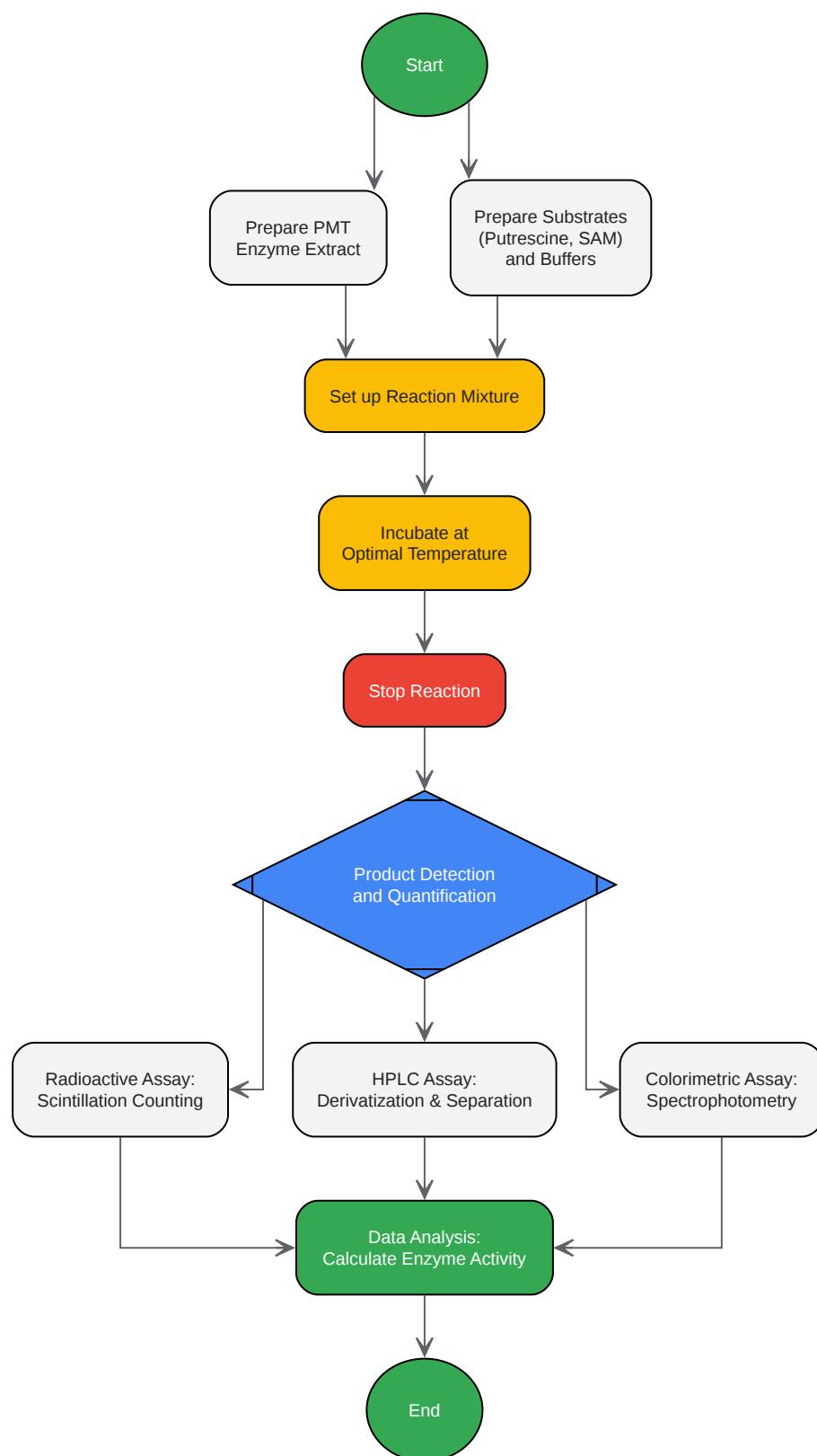

- Reaction Master Mix:

- Prepare a master mix containing the coupling enzymes and DTNB in the assay buffer. The final concentrations should be optimized but can be initiated as follows:
 - SAHN (e.g., 1 µg/mL)
 - LuxS (e.g., 1 µg/mL)
 - DTNB (0.2 mM)
- Reaction Setup:
 - In a 96-well microplate, add the following to each well:
 - 50 µL of the Reaction Master Mix.
 - 10 µL of 10 mM putrescine (final concentration: 1 mM).
 - 10 µL of 5 mM SAM (final concentration: 0.5 mM).
 - Water to a final volume of 90 µL.
- Initiation of Reaction:
 - Initiate the reaction by adding 10 µL of the PMT enzyme extract.
- Measurement:
 - Immediately place the microplate in a plate reader pre-set to 30°C.
 - Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 15 minutes). The absorbance change is due to the formation of 2-nitro-5-thiobenzoate (TNB) upon the reaction of DTNB with the sulphydryl group of homocysteine.[\[5\]](#)
- Calculation of Activity:
 - Determine the rate of reaction from the linear portion of the absorbance versus time plot.
 - Calculate the enzyme activity using the molar extinction coefficient of TNB at 412 nm ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).

Mandatory Visualizations

Signaling Pathway of Alkaloid Biosynthesis

The following diagram illustrates the central role of Putrescine N-methyltransferase (PMT) in the biosynthetic pathways of nicotine and tropane alkaloids.



[Click to download full resolution via product page](#)

Biosynthetic pathway of nicotine and tropane alkaloids.

Experimental Workflow for PMT Enzyme Assay

The following diagram outlines the general workflow for performing a PMT enzyme assay, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

General workflow for a PMT enzyme assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tropane Alkaloid and Nicotine Biosynthesis [biocyclopedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric activity measurement of a recombinant putrescine N-methyltransferase from *Datura stramonium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Putrescine N-Methyltransferase (PMT) Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081917#enzyme-assay-for-putrescine-n-methyltransferase-pmt-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com